molecular formula C10H16O B13831003 1-(3,3,5-Trimethylcyclopenten-1-yl)ethanone

1-(3,3,5-Trimethylcyclopenten-1-yl)ethanone

Cat. No.: B13831003
M. Wt: 152.23 g/mol
InChI Key: IMQKPPJPBHEPFZ-UHFFFAOYSA-N
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Description

1-(3,3,5-Trimethylcyclopenten-1-yl)ethanone is an organic compound with the molecular formula C10H16O It is a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclopentene ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,5-Trimethylcyclopenten-1-yl)ethanone typically involves the cyclization of suitable precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 3,3,5-trimethylcyclopentene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

[ \text{3,3,5-Trimethylcyclopentene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3,5-Trimethylcyclopenten-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,3,5-Trimethylcyclopenten-1-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3,3,5-Trimethylcyclopenten-1-yl)ethanone exerts its effects depends on its interaction with molecular targets. The carbonyl group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The specific pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

    1-Acetyl-3-methylpiperidine: Another ketone with a similar structure but different ring system.

    1-(3-Methyl-2-quinoxalinyl)ethanone: A compound with a quinoxaline ring instead of a cyclopentene ring.

Uniqueness: 1-(3,3,5-Trimethylcyclopenten-1-yl)ethanone is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(3,3,5-trimethylcyclopenten-1-yl)ethanone

InChI

InChI=1S/C10H16O/c1-7-5-10(3,4)6-9(7)8(2)11/h6-7H,5H2,1-4H3

InChI Key

IMQKPPJPBHEPFZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C=C1C(=O)C)(C)C

Origin of Product

United States

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